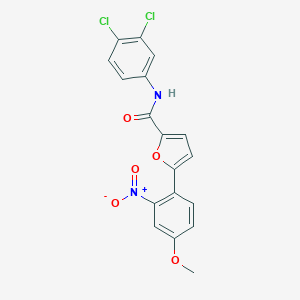
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cancer progression. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in lab experiments is its broad-spectrum activity against various targets. It can be used to investigate the role of inflammation, pain, and cancer progression in various biological systems. However, one of the limitations of using this compound is its potential toxicity and lack of selectivity towards specific targets. Therefore, careful dose optimization and target validation are essential before using this compound in lab experiments.
Future Directions
There are several future directions for the research and development of N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. One of the potential areas of application is in the development of novel anti-inflammatory and analgesic agents. Another area of interest is in the development of anticancer agents that target specific signaling pathways involved in cancer progression. Additionally, further studies are needed to investigate the potential of this compound as an antibacterial, antifungal, and antiviral agent. Furthermore, the development of more selective and less toxic derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dichloroaniline with 4-methoxy-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then cyclized with furan-2-carboxylic acid to obtain the final product.
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its anticancer properties and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has been studied for its potential as an antibacterial, antifungal, and antiviral agent.
properties
Molecular Formula |
C18H12Cl2N2O5 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O5/c1-26-11-3-4-12(15(9-11)22(24)25)16-6-7-17(27-16)18(23)21-10-2-5-13(19)14(20)8-10/h2-9H,1H3,(H,21,23) |
InChI Key |
FNIUGQAFRKOYQT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
